

A Technical Guide to Pomalidomide 4'-PEG3-azide for Advanced Drug Development

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Compound of Interest

Compound Name: Pomalidomide 4'-PEG3-azide

Cat. No.: B11930251

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **Pomalidomide 4'-PEG3-azide**. It details its chemical properties, its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the underlying mechanism of action for targeted protein degradation.

Core Compound Data

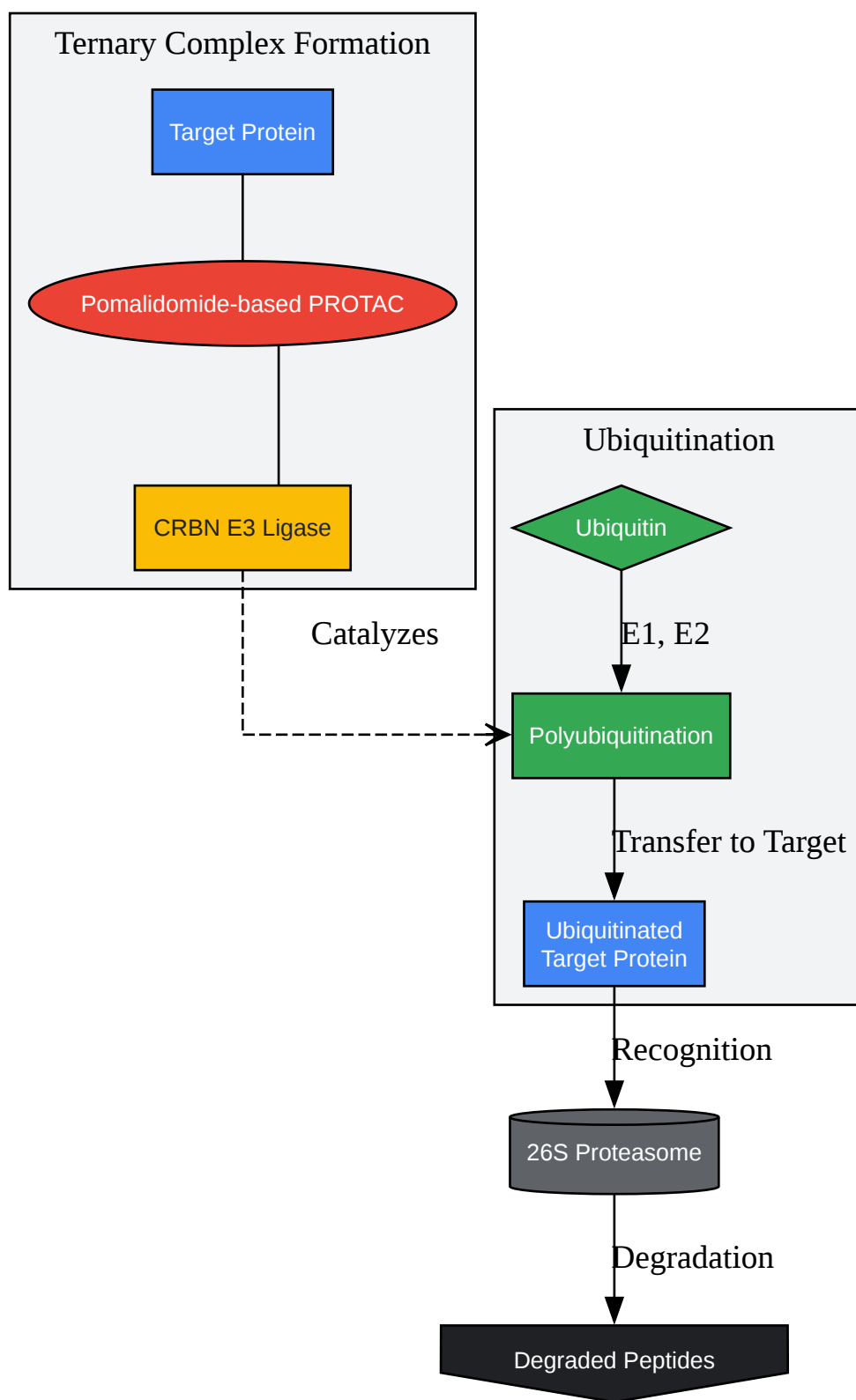
Pomalidomide 4'-PEG3-azide is a functionalized building block essential for the development of PROTACs, a novel class of therapeutic agents.^{[1][2]} It incorporates the Pomalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).^{[1][2][3]} This is connected via a 3-unit polyethylene glycol (PEG3) linker to a terminal azide group, which allows for covalent conjugation to a target protein ligand through click chemistry.^{[4][5][6]}

The following table summarizes the key quantitative data for **Pomalidomide 4'-PEG3-azide**:

Property	Value	Reference(s)
Molecular Weight	474.47 g/mol (or 474.5 Da)	[1][2][4][7]
Chemical Formula	C ₂₁ H ₂₆ N ₆ O ₇	[1][2][4][7]
CAS Number	2271036-46-3	[1][4][7]
Purity	≥95% (typically analyzed by HPLC)	[1][2][4]
Appearance	Solid	[7]
Storage Conditions	Store at -20°C	[1][2][4]
Stability	At least 6 months at -20°C	[7]

Mechanism of Action: PROTAC-Mediated Protein Degradation

Pomalidomide-based PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[2][8] The Pomalidomide component of the PROTAC binds to the E3 ligase Cereblon, while the other end of the PROTAC binds to the protein of interest. This forms a ternary complex, bringing the target protein into close proximity with the E3 ligase.[2][9] This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules. The polyubiquitinated protein is then recognized and degraded by the proteasome.[2][8] The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.[2]



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PROTAC Mechanism of Action

Experimental Protocol: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for the conjugation of **Pomalidomide 4'-PEG3-azide** to an alkyne-functionalized ligand for a protein of interest.

Materials:

- **Pomalidomide 4'-PEG3-azide**
- Alkyne-functionalized ligand for the protein of interest
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Solvent (e.g., a mixture of water and t-BuOH, or DMSO)
- Deionized water
- Nitrogen or Argon gas

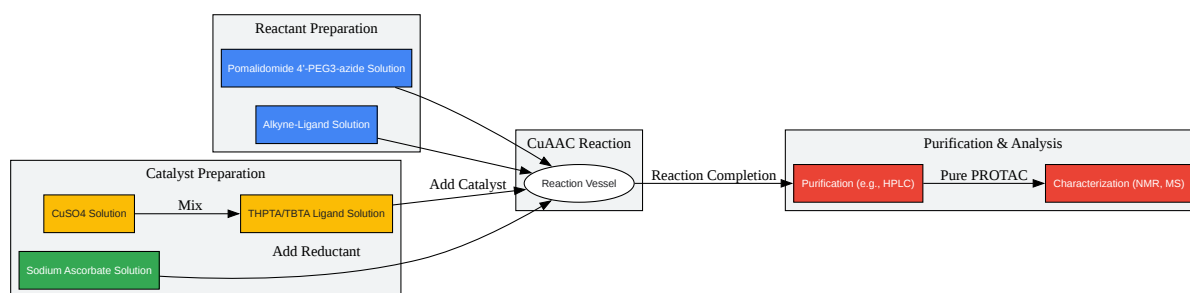
Procedure:

- Preparation of Reactants:
 - Dissolve **Pomalidomide 4'-PEG3-azide** (1 equivalent) in the chosen solvent system.
 - Dissolve the alkyne-functionalized target protein ligand (1-1.2 equivalents) in the same solvent system.
- Preparation of the Catalyst Solution:

- In a separate vial, prepare a stock solution of CuSO_4 .
- Prepare a stock solution of the stabilizing ligand (THPTA for aqueous reactions, TBTA for organic solvents) at a concentration that allows for a 1:2 to 1:5 molar ratio of Cu(I) to ligand.^[10]
- Just before use, mix the CuSO_4 solution with the THPTA/TBTA ligand solution.^[10]
- Click Reaction:
 - Combine the solutions of **Pomalidomide 4'-PEG3-azide** and the alkyne-functionalized ligand in a reaction vessel.
 - Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
 - Add the pre-mixed CuSO_4 /ligand solution to the reaction mixture (typically 0.1-0.5 equivalents of CuSO_4).
 - Prepare a fresh stock solution of sodium ascorbate. Add the sodium ascorbate solution (1-10 equivalents) to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.^[11]
 - Stir the reaction mixture at room temperature.
- Reaction Monitoring and Work-up:
 - Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Once the reaction is complete (typically within 1-4 hours), quench the reaction, if necessary.
 - Purify the resulting PROTAC molecule using standard chromatographic techniques, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

- Characterization:
 - Confirm the identity and purity of the final PROTAC product using techniques such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

This protocol outlines a standard approach; reaction conditions, including solvent, temperature, and catalyst loading, may need to be optimized for specific substrates.



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PROTAC Synthesis Workflow

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